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Compound of Interest

Compound Name: N-Cyclopentylaniline

Cat. No.: B1267050

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-
Cyclopentylaniline. It details the core analytical techniques, including Nuclear Magnetic
Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy,
used for its characterization. This document presents a compilation of predicted and
experimental data, structured for clarity and comparative analysis. Furthermore, it outlines
detailed experimental protocols for the synthesis and spectroscopic analysis of N-
Cyclopentylaniline, serving as a vital resource for professionals in chemical research and
drug development.

Introduction

N-Cyclopentylaniline (CAS No: 40649-26-1) is a secondary aromatic amine with the
molecular formula Ci11H1sN.[1] Its structure, featuring a cyclopentyl group bonded to the
nitrogen atom of an aniline moiety, makes it a valuable intermediate in organic synthesis.[2] Its
derivatives are of interest in medicinal chemistry and materials science.[2] Accurate structural
elucidation is paramount for confirming the identity, purity, and stereochemistry of N-
Cyclopentylaniline, which are critical factors for its application in further research and
development. This guide delineates the primary analytical methodologies for its structural
characterization.
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Molecular Structure and Properties

The fundamental structure of N-Cyclopentylaniline is key to interpreting analytical data.

Property Value Source
IUPAC Name N-cyclopentylaniline [1]
Molecular Formula C11HisN [1]
Molecular Weight 161.24 g/mol [1]
Canonical SMILES C1CCC(C1)NC2=CC=CC=C2 [1]
CAS Number 40649-26-1 [1]

Synthesis of N-Cyclopentylaniline

The most common and efficient method for the synthesis of N-Cyclopentylaniline is the
reductive amination of cyclopentanone with aniline.[2] This one-pot reaction involves the
formation of an intermediate imine or enamine, which is subsequently reduced to the target
secondary amine.

Synthesis Workflow
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A generalized workflow for the synthesis of N-Cyclopentylaniline.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of ketones.[2]

o Reaction Setup: To a solution of cyclopentanone (1.0 equivalent) in a suitable solvent such
as 1,2-dichloroethane or methanol, add aniline (1.0-1.2 equivalents).
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e Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate the
formation of the imine intermediate. The mixture is stirred at room temperature for 1-2 hours.

e Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OACc)s) or
sodium borohydride (NaBHa), is added portion-wise to the reaction mixture. The reaction is
then stirred at room temperature until completion, which can be monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with an organic solvent (e.qg., ethyl acetate or
dichloromethane). The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel to yield
pure N-Cyclopentylaniline.

Spectroscopic Analysis

The combination of NMR, MS, and IR spectroscopy provides a complete picture of the
molecular structure of N-Cyclopentylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
a molecule. Although a publicly available, experimentally verified spectrum for N-
Cyclopentylaniline is not readily available, predicted NMR data provides a reliable estimation
of the expected chemical shifts.
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (ppm)

Aromatic (ortho) 6.60 - 6.80 Doublet 2H

Aromatic (meta) 7.10-7.30 Triplet 2H

Aromatic (para) 6.50 - 6.70 Triplet 1H

N-H ~3.6 (variable) Broad Singlet 1H

Methine (CH-N) 3.50 - 3.80 Multiplet 1H

E)y;l:i)s;tyl (adjacent 1.80 - 2.00 Multiplet 2H

Cyclopentyl 1.40-1.70 Multiplet 6H

Carbon Assignment Predicted Chemical Shift (ppm)

Aromatic (C-N) 148.0 - 150.0

Aromatic (ortho) 112.0-114.0

Aromatic (meta) 128.0 - 130.0

Aromatic (para) 116.0 - 118.0

Methine (CH-N) 55.0 - 58.0

Cyclopentyl (adjacent to CH-N) 32.0-34.0

Cyclopentyl 23.0-25.0

o Sample Preparation: Dissolve approximately 10-20 mg of N-Cyclopentylaniline in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation
delay of 1-2 seconds, and 16-32 scans.
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e 13C NMR Acquisition: Acquire the 33C NMR spectrum on the same instrument. Due to the
lower natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a longer
relaxation delay may be necessary to achieve a good signal-to-noise ratio. Proton
decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Loss of ethylene o-cleavage

[M - C2H4]* [M - CaHs]* _ N
[CoH11N]* < [C7H7N]* > [Cﬁr"r']j'z\'ﬁ‘lggz]
m/z = 133 (minor) m/z = 105 (minor) _

earrangement
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A proposed fragmentation pathway for N-Cyclopentylaniline.

The mass spectrum of N-Cyclopentylaniline would be expected to show a molecular ion peak
at m/z 161, corresponding to the molecular weight of the compound.[1] Key fragment ions
observed in the mass spectrum available on PubChem are:[1]
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miz Proposed Fragment
161 [C11H1sN]*" (Molecular lon)
132 [M - C2Hs]*

104 [M - CaH7]*

A plausible fragmentation mechanism involves the initial loss of alkyl fragments from the
cyclopentyl ring. Alpha-cleavage at the C-N bond is also a common fragmentation pathway for
amines.

o Sample Preparation: Prepare a dilute solution of N-Cyclopentylaniline (e.g., 1 mg/mL) in a
volatile organic solvent such as dichloromethane or methanol.

e GC Separation: Inject a small volume (e.g., 1 pL) of the sample solution into a gas
chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-
5ms). A temperature program is used to separate the components of the sample.

e MS Detection: The eluent from the GC column is introduced into the ion source of a mass
spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded
over a suitable mass range (e.g., m/z 40-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm~—2) Vibration Functional Group

3350 - 3450 N-H Stretch Secondary Amine

3000 - 3100 C-H Stretch Aromatic

2850 - 2960 C-H Stretch Aliphatic (Cyclopentyl)
1600 & 1500 C=C Stretch Aromatic Ring

1250 - 1350 C-N Stretch Aromatic Amine

690 - 770 C-H Bending (out-of-plane) Monosubstituted Benzene
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o Sample Preparation: As N-Cyclopentylaniline is a liquid, a thin film can be prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used by placing a drop of the sample directly onto the ATR crystal.

o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty salt plates or ATR crystal should be recorded and
subtracted from the sample spectrum.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research in publicly accessible databases detailing the
direct interaction of N-Cyclopentylaniline with known signaling pathways. However, the aniline
scaffold is a common feature in many biologically active compounds and approved drugs.
Derivatives of aniline are known to interact with a wide range of biological targets, and their
therapeutic effects are often mediated through modulation of various signaling pathways.

Given its structural similarity to other bioactive molecules, N-Cyclopentylaniline and its
derivatives could potentially be investigated for activity in areas such as:

o Receptor Tyrosine Kinase (RTK) Signaling: Many aniline-based compounds are known
inhibitors of RTKs, which are crucial in cancer cell proliferation and survival.

o G-Protein Coupled Receptor (GPCR) Signaling: The aromatic amine moiety can be a key
pharmacophore for interaction with various GPCRs.

¢ |on Channel Modulation: Certain aniline derivatives have been shown to modulate the
activity of ion channels.

Further research is required to explore the biological activity of N-Cyclopentylaniline and its
potential role in modulating specific signaling pathways.

Conclusion

The structural elucidation of N-Cyclopentylaniline is achieved through a combination of
spectroscopic techniques. NMR spectroscopy provides detailed information about the
connectivity of the atoms, mass spectrometry confirms the molecular weight and provides
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fragmentation patterns for structural confirmation, and IR spectroscopy identifies the key
functional groups. The synthesis is reliably achieved through reductive amination. While direct
evidence of its interaction with signaling pathways is currently limited, its structural features
suggest potential for biological activity that warrants further investigation by researchers and
drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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